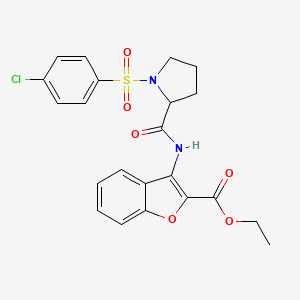

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

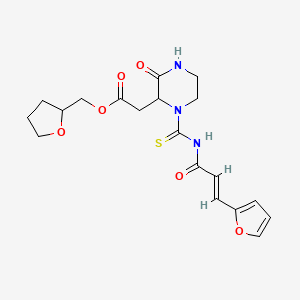

This compound is a complex organic molecule that includes several functional groups and structures common in medicinal chemistry, such as the pyrrolidine ring , a benzofuran moiety, a carboxamide group, and a sulfonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The benzofuran is a fused aromatic ring that includes a benzene and a furan ring. The carboxamide and sulfonyl groups are common functional groups in organic chemistry.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could participate in condensation reactions, and the sulfonyl group could undergo substitution reactions .

Aplicaciones Científicas De Investigación

Antiviral Applications

Benzofuran derivatives, including Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate, have shown promising antiviral activities . These compounds can be designed to target specific viral enzymes or processes, potentially leading to new treatments for viral infections such as hepatitis C and respiratory syncytial virus (RSV).

Antimicrobial Therapy

The benzofuran core structure is recognized for its antimicrobial properties . As an emerging scaffold for antimicrobial agents, this compound could be pivotal in the development of new drugs to combat antibiotic-resistant bacteria, addressing a critical need in global health.

Anti-inflammatory and Analgesic Effects

Derivatives of benzofuran have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate could be a valuable lead compound for the development of new pain relief medications.

Anticancer Research

Benzofuran compounds have been identified as potential anticancer agents due to their ability to inhibit tumor growth and proliferation . This compound could be used to synthesize novel chemotherapeutic agents that target specific cancer cell lines.

Pharmacophore Development

The pyrrolidine ring present in this compound is a versatile scaffold in drug discovery, offering a wide range of biological activities and target selectivity . This makes it a valuable pharmacophore for the development of new drugs with varied biological profiles.

Organic Synthesis

In organic chemistry, the synthesis of complex benzofuran derivatives, like Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate, involves innovative methods such as free radical cyclization cascades and proton quantum tunneling . These methods contribute to the advancement of synthetic techniques and the creation of novel organic compounds.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O6S/c1-2-30-22(27)20-19(16-6-3-4-8-18(16)31-20)24-21(26)17-7-5-13-25(17)32(28,29)15-11-9-14(23)10-12-15/h3-4,6,8-12,17H,2,5,7,13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILZDTPWGNJZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)

![1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2932485.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)

![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2932499.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2932502.png)